molecular formula C11H10BrN3 B13676168 1-(4-Bromo-1-naphthyl)guanidine

1-(4-Bromo-1-naphthyl)guanidine

Cat. No.: B13676168
M. Wt: 264.12 g/mol
InChI Key: HIBHRNLXRVBJMK-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-naphthyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to a guanidine group

Preparation Methods

The synthesis of 1-(4-Bromo-1-naphthyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-1-naphthylamine with cyanamide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired guanidine derivative . Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, providing a straightforward and efficient route to diverse guanidines .

Industrial production methods for guanidines often rely on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Bromo-1-naphthyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in hydrocarbon derivatives.

Scientific Research Applications

1-(4-Bromo-1-naphthyl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-naphthyl)guanidine involves its interaction with specific molecular targets. It is known to enhance the release of acetylcholine following a nerve impulse, which can affect the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may inhibit certain enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromo-1-naphthyl)guanidine can be compared with other guanidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10BrN3

Molecular Weight

264.12 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)guanidine

InChI

InChI=1S/C11H10BrN3/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6H,(H4,13,14,15)

InChI Key

HIBHRNLXRVBJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N=C(N)N

Origin of Product

United States

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